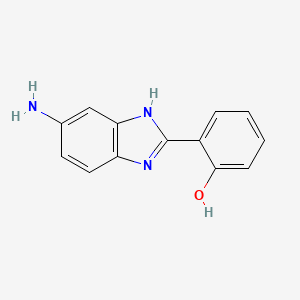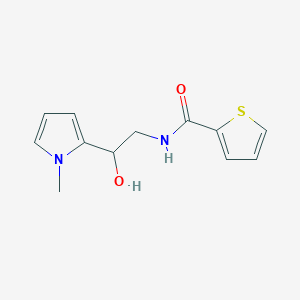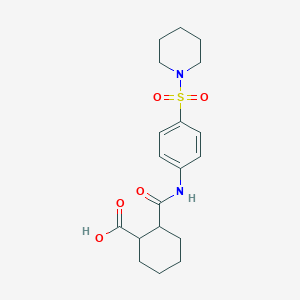
N-((2,5-dimethylfuran-3-yl)methyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((2,5-dimethylfuran-3-yl)methyl)-2-phenoxypropanamide” is likely an organic compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also appears to have an amide functional group, which consists of a carbonyl group (a carbon double-bonded to an oxygen) attached to a nitrogen .
Molecular Structure Analysis
Based on similar compounds, this molecule likely contains multiple bonds, aromatic bonds, and possibly one or more rotatable bonds . It likely also contains a five-membered furan ring and a six-membered phenyl ring .Applications De Recherche Scientifique
Chemical Structure and Reactivity
Research into the dynamic rivalry between different types of chain and cyclic associates in different phase states highlights the importance of studying compounds with complex structures, such as oxyalkyl derivatives of trifluoromethanesulfonamide. Such studies reveal the intermolecular interactions and supramolecular structures formed through self-assembly, contributing to the understanding of chemical reactivity and potential applications in material science and catalysis (Chipanina et al., 2020).
Pharmacological Research
Investigations into antagonists of muscarinic (M3) receptors involve the synthesis and evaluation of compounds with specific substituents, indicating the approach to designing targeted therapies for various conditions. This research exemplifies the process of optimizing chemical structures for desired biological activities (Broadley et al., 2011).
Material Science and Catalysis
The thermal decomposition of 2,5-dimethylfuran provides insights into the thermal stability and decomposition pathways of furan derivatives, which are relevant for applications in biofuel production and the development of high-temperature materials. Understanding these decomposition mechanisms can guide the synthesis of more stable compounds for various industrial applications (Lifshitz et al., 1998).
Synthesis and Chemical Properties
Research on tridentate ligands based on 2-tert-butyl-4-methylphenol explores the synthesis of compounds with specific ligand properties, which are crucial for catalysis and material science applications. Such studies highlight the importance of chemical synthesis in creating molecules with tailored properties for specific applications (Lazareva & Zelbst, 2021).
Herbicidal Activity
The synthesis and evaluation of N-(2,2-dimethyl-7-alkoxy-2,3-dihydrobenzofuran-5-yl)-2-(4-arylxoyphenoxy)propionamides for herbicidal activity demonstrate the potential agricultural applications of furan derivatives. Identifying compounds with selective herbicidal activity is crucial for developing more efficient and environmentally friendly agrochemicals (Ding et al., 2017).
Propriétés
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-9-14(12(2)19-11)10-17-16(18)13(3)20-15-7-5-4-6-8-15/h4-9,13H,10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSCXECMVFRLHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C(C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-2-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2796261.png)
![N-{2-[4-(2-furylcarbonyl)piperazinyl]-1-[(4-methylphenyl)sulfonyl]-2-oxoethyl} benzamide](/img/structure/B2796264.png)
![7-tert-butyl-2-mercapto-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2796265.png)

![2-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2796268.png)

![3-((3-Chlorobenzyl)thio)-6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2796273.png)

![N-(5-((3-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2796275.png)
![Methyl 5-chlorofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B2796277.png)
![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-2-ylpyridazine](/img/structure/B2796278.png)